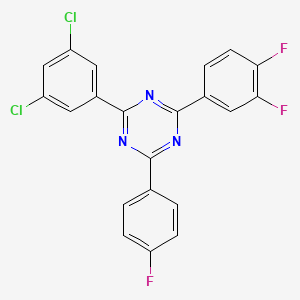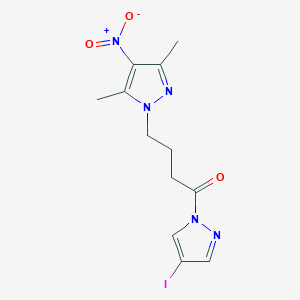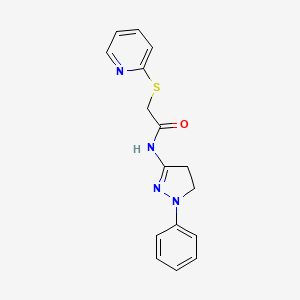![molecular formula C21H15Cl3N2O2 B11064858 9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064858.png)
9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the benzoxazine moiety via condensation reactions.
- Chlorination reactions to introduce the chloro substituents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
- Use of continuous flow reactors for improved reaction control.
- Catalysts to enhance reaction rates and selectivity.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially leading to the development of new materials or pharmaceuticals.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s structural similarity to known bioactive molecules.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Known for their thermal stability and use in polymer science.
Pyrazoles: Commonly found in pharmaceuticals due to their bioactivity.
Furans: Used in organic synthesis and materials science.
Uniqueness
The combination of the benzoxazine, pyrazole, and furan moieties in a single molecule makes “9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” unique. This structural diversity may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15Cl3N2O2 |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
9-chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-11-2-6-20(27-11)17-10-18-15-8-12(22)4-7-19(15)28-21(26(18)25-17)14-5-3-13(23)9-16(14)24/h2-9,18,21H,10H2,1H3 |
InChI Key |
ZRCOSKIKYZGMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
![methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11064790.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline](/img/structure/B11064794.png)



![N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide](/img/structure/B11064830.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11064835.png)

![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11064846.png)
![N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11064847.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
